N-(4-acetamidophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide
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Overview
Description
N-(4-ACETAMIDOPHENYL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETAMIDOPHENYL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the Propanamide Group: The benzothiazole intermediate is then reacted with a propanamide derivative under appropriate conditions.
Acetylation: The final step involves the acetylation of the phenyl group to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETAMIDOPHENYL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ACETAMIDOPHENYL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar structures and biological activities.
Acetaminophen Derivatives: Compounds with similar pharmacological properties.
Uniqueness
N-(4-ACETAMIDOPHENYL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17N3O3S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
InChI |
InChI=1S/C18H17N3O3S/c1-12(22)19-13-6-8-14(9-7-13)20-17(23)10-11-21-15-4-2-3-5-16(15)25-18(21)24/h2-9H,10-11H2,1H3,(H,19,22)(H,20,23) |
InChI Key |
LXXIDIAQELEKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O |
Origin of Product |
United States |
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